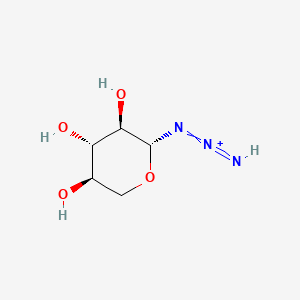
beta-Xylopyranosyl azide
描述
Beta-Xylopyranosyl azide: is an organic compound with the chemical formula C5H9N3O4. It consists of a xylose group and an azide group (-N3). This compound is a white crystalline solid that is soluble in some organic solvents such as dimethyl sulfoxide and methylene chloride .
作用机制
Target of Action
Beta-Xylopyranosyl azide primarily targets the glycosaminoglycan (GAG) biosynthesis pathway . It interacts with proteoglycans , macromolecules with important biological functions . Proteoglycans are composed of a core protein and one or more GAG side chains .
Mode of Action
This compound acts as a decoy for GAG biosynthesis . It is known to induce GAG biosynthesis in various systems . The compound’s interaction with its targets results in changes in the expression of GAG fine structures, which are attributed to deregulation of their biosynthetic and catabolic enzymes .
Biochemical Pathways
The affected biochemical pathway is the GAG biosynthesis pathway . The first step of proteoglycan biosynthesis is the xylosylation of certain serine residues on the core protein . After the addition of a xylose residue, a tetrasaccharide linker is assembled before the repeating disaccharide units are attached to extend the GAG chain .
Pharmacokinetics
Its impact on bioavailability is suggested by its ability to induce gag biosynthesis in various systems .
Result of Action
The molecular and cellular effects of this compound’s action include changes in the expression of GAG fine structures . These changes are hallmarks of vascular dysfunction and tumor progression . The compound also enhances the efficiency of the process by degrading xylooligosaccharides, which are potent inhibitors of other hemicellulose-/xylan-converting enzymes .
生化分析
Biochemical Properties
Beta-Xylopyranosyl azide plays a significant role in biochemical reactions, particularly in the synthesis of glycosaminoglycans and enzyme inhibition . It interacts with various enzymes, including xylanases and beta-xylosidases, which are responsible for the hydrolysis of xylan into xylose . These interactions are crucial for the degradation of hemicellulose and the subsequent release of fermentable sugars.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the synthesis of proteoglycans, which are essential components of the extracellular matrix in mammalian cells . This compound also impacts the activity of enzymes involved in carbohydrate metabolism, thereby altering cellular energy production and storage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins . It acts as an inhibitor of certain glycosidases, preventing the breakdown of complex carbohydrates into simpler sugars . This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme activity and carbohydrate metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound has been shown to enhance the synthesis of glycosaminoglycans and improve cellular metabolism . At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism . It interacts with enzymes such as xylanases and beta-xylosidases, which play key roles in the breakdown of hemicellulose into fermentable sugars . These interactions can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in certain cellular compartments, where it can exert its biochemical effects . The distribution of this compound is crucial for its activity and function within the cell.
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and the extracellular matrix . This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action . The subcellular localization of this compound is essential for its role in biochemical reactions and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
Chemical Synthesis: Beta-Xylopyranosyl azide can be synthesized through the reaction of xylose with sodium azide in the presence of a suitable solvent.
Enzymatic Pathways: Enzymatic methods can also be employed to prepare this compound.
Industrial Production Methods
化学反应分析
Types of Reactions
Oxidation: Beta-Xylopyranosyl azide can undergo oxidation reactions to form various oxidized derivatives.
Substitution: this compound can participate in substitution reactions where the azide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.
Substitution: Halogens, alkylating agents, appropriate solvents.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Beta-Xylopyranosyl amine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Beta-Xylopyranosyl azide is used as an intermediate in the synthesis of complex organic molecules.
Enzyme Inhibition: It is used in studies related to enzyme inhibition, particularly in the inhibition of glycosidases.
Biology
Glycosaminoglycan Biosynthesis: This compound acts as an activator in the biosynthesis of glycosaminoglycans, which are important components of the extracellular matrix.
Medicine
Drug Development: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry
相似化合物的比较
Similar Compounds
Beta-Xylopyranosides: These compounds share the xylose group but differ in the functional groups attached to the xylose molecule.
Beta-Xylopyranosyl derivatives: These include various derivatives where the azide group is replaced by other functional groups such as amines, halogens, or alkyl groups.
Uniqueness
属性
IUPAC Name |
imino-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]iminoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-6,9-11H,1H2/q+1/t2-,3+,4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCZIUAYOYISIB-KKQCNMDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)N=[N+]=N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N3O4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




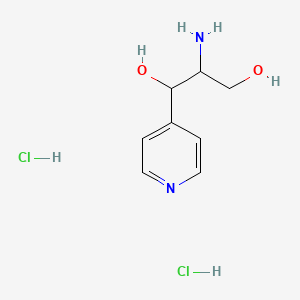
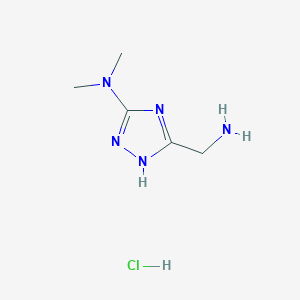
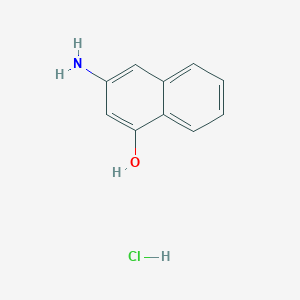
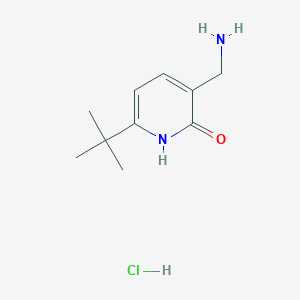
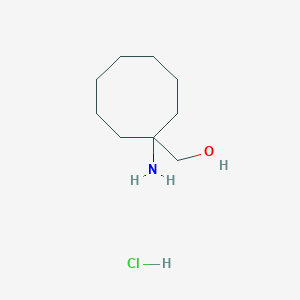
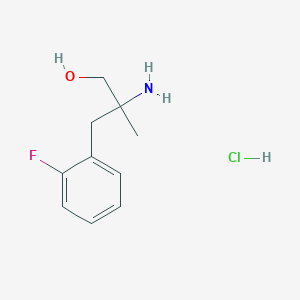
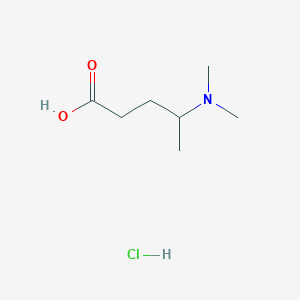

![1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride](/img/structure/B1383739.png)
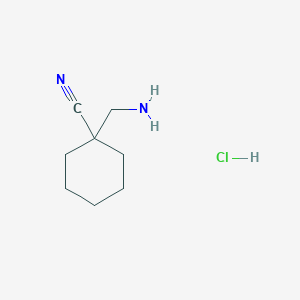

![3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B1383742.png)
